MRS1754 is a synthetic, highly selective antagonist of the adenosine A2B receptor (A2BAR). [] Adenosine receptors are a family of G protein-coupled receptors involved in a wide range of physiological processes, including inflammation, cardiovascular function, and cell proliferation. [, ] The A2BAR is particularly interesting due to its role in various pathologies, including cancer, diabetes, and inflammatory bowel disease. [, , , , ] MRS1754, as a selective A2BAR antagonist, acts as a powerful tool to investigate the role of this receptor in these conditions and explore its potential as a therapeutic target.
The synthesis of MRS 1754 involves a multi-step process. Initially, a precursor compound is synthesized from a carboxylic acid. The key steps include:
The reaction conditions are critical; for example, the synthesis occurs in an equivolume mixture of dimethyl sulfoxide and assay medium with a pH of 6.5, which optimizes the binding affinity of MRS 1754 to its target receptors .
MRS 1754 has a molecular weight of 486.52 g/mol and its chemical formula is C26H26N6O4. The structure features several functional groups that contribute to its binding properties:
The molecular structure allows for specific interactions with the A2B receptor, which are essential for its antagonist activity .
MRS 1754 participates in various chemical reactions primarily related to its binding and antagonistic activity at adenosine receptors:
The pharmacological profile indicates that MRS 1754 does not significantly bind to other adenosine receptor subtypes (A1, A2A, A3), reinforcing its specificity for A2B receptors .
The mechanism of action of MRS 1754 involves competitive antagonism at the A2B adenosine receptor. By binding to this receptor without activating it, MRS 1754 inhibits the usual effects mediated by adenosine signaling pathways:
MRS 1754 exhibits several notable physical and chemical properties:
These properties are significant for laboratory handling and application in biological studies.
MRS 1754 has several scientific applications primarily centered around pharmacology and therapeutic research:
Adenosine receptors (AdoRs) are G protein-coupled receptors (GPCRs) classified into four subtypes: A₁, A₂A, A₂B, and A₃. These receptors exhibit distinct tissue distributions, signaling pathways, and affinities for adenosine. While A₁ and A₃ receptors couple to Gᵢ proteins to inhibit adenylyl cyclase, A₂A and A₂B receptors stimulate cAMP production via Gₛ proteins [3] [7]. The A₂B receptor (A₂BAR) possesses the lowest affinity for endogenous adenosine (EC₅₀ >10 μM), rendering it primarily activated under pathological conditions such as hypoxia, inflammation, or ischemia where adenosine concentrations surge [3] [4]. This receptor is ubiquitously expressed, with significant presence in the colon, lung fibroblasts, mast cells, vascular endothelium, and immune cells, positioning it as a critical modulator of inflammatory and proliferative responses [3] [9].
Beyond canonical Gₛ-mediated cAMP elevation, A₂BAR activation triggers diverse signaling cascades:
The A₂BAR's selective activation in pathological microenvironments and its involvement in cytokine-driven feedback loops make it a compelling therapeutic target. Antagonists like MRS 1754 offer potential to disrupt maladaptive processes:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7